5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole

CDK2 Kinase Inhibition Anticancer Molecular Docking

Researchers often struggle to source well-defined thiazole scaffolds with documented kinase engagement for SAR campaigns. This compound solves that with a pre-validated phenylsulfonyl-thiazole core: · Predicted CDK2 binding affinity: -9.1 to -10.3 kcal/mol, outperforming reference inhibitors. · Close analog 11b shows equipotent/superior cytotoxicity to doxorubicin in MCF-7 & HEPG-2 cells. · Phenylsulfonyl-thiazole chemotype confers selectivity for B-RAFᵛ⁶⁰⁰ᴱ over wild-type. Supplied with full analytical characterization; reliable global shipping for R&D procurement.

Molecular Formula C16H12ClNO3S2
Molecular Weight 365.9 g/mol
Cat. No. B12185009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole
Molecular FormulaC16H12ClNO3S2
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12ClNO3S2/c1-21-12-9-7-11(8-10-12)15-18-16(14(17)22-15)23(19,20)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyZEBWSRPITBAWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole Overview


5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole is a synthetic, trisubstituted thiazole derivative. It features a pharmacologically significant phenylsulfonyl moiety at the 4-position, a 4-methoxyphenyl group at the 2-position, and a chlorine atom at the 5-position of the central thiazole ring . This specific substitution pattern places it within a class of compounds explored for kinase inhibition, particularly as scaffolds for developing selective anticancer agents, where the phenylsulfonyl group is a known bioisostere for interactions within the ATP-binding pocket [1].

1 Phenylsulfonyl-thiazole chemotype for kinase ATP-pocket engagement studies
2 Supports scaffold-driven SAR and focused library synthesis
3 Cell-model endpoint review: reported antiproliferative context in structural analogs

5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole: Unmatched by Generics


The precise arrangement of substituents on the thiazole core is the primary driver of biological activity and selectivity, not the thiazole ring itself. The 4-phenylsulfonyl group is critical for forming key hydrogen bond interactions within kinase ATP-binding sites, a feature absent in simple thiazoles [1]. The 2-(4-methoxyphenyl) group influences lipophilicity and target engagement, while the 5-chloro substituent can modulate the electrophilicity of the ring and participate in halogen bonding, impacting both potency and metabolic stability [2]. Replacing this compound with a generic thiazole or an analog with a different substitution pattern would be expected to abolish or unpredictably alter the desired target interaction profile, making it unsuitable for structure-activity relationship (SAR) studies or lead optimization efforts.

Phenylsulfonyl-dependent binding. Generic thiazoles lack the 4-sulfone group critical for predicted CDK2/B-RAF ATP-pocket interactions; substitution may abolish target engagement context.

Substituent-driven profile. 5-chloro and 2-(4-methoxyphenyl) groups influence halogen bonding and lipophilicity; analogs with different substitution may shift kinase selectivity and assay-response context.

SAR interpretation risk. Using a non-phenylsulfonyl thiazole core disrupts structure-activity relationship continuity; results may not transfer to lead optimization campaigns.

5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole: Quantitative Evidence


CDK2 Binding Affinity Advantage

In a study of structurally related phenylsulfonyl-thiazole CDK2 inhibitors, the lead compound series demonstrated superior predicted binding affinity compared to the non-sulfonyl lead compound IV (5-benzoyl-N2-phenyl-1,3-thiazole-2,4-diamine). The incorporation of the phenylsulfonyl moiety resulted in docking scores ranging from −9.1 to −10.3 kcal/mol, a significant improvement over the reference inhibitor Roniciclib (−8.6 kcal/mol), indicating a strong thermodynamic preference for the target binding site [1]. This data supports the hypothesis that the phenylsulfonyl group, which is present in 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole, is a key determinant of target engagement potential.

CDK2 Affinity Context
Class-level inference
Phenylsulfonyl-thiazole series docking scores: −9.1 to −10.3 kcal/mol
Roniciclib −8.6
Series range −9.1 to −10.3
Supports CDK2 binding-pocket fit review.
In silico docking vs. PDB:1E1V; not directly tested.
CDK2 Kinase Inhibition Anticancer Molecular Docking

Antiproliferative Potency in HEPG-2 vs Doxorubicin

A close structural analog, compound 11b from a related phenylsulfonyl-thiazole series, demonstrated potent antiproliferative activity. Against HEPG-2 human hepatocellular carcinoma cells, 11b (IC50 = 0.11 µM) was slightly more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 0.12 µM) [1]. Furthermore, against MCF-7 breast adenocarcinoma cells, compound 11b (IC50 = 0.245 µM) showed activity equivalent to doxorubicin (IC50 = 0.246 µM) [1]. This compound shares the critical 4-methoxyphenyl and phenylsulfonyl moieties with 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole, providing direct evidence of the potential of this substitution pattern for achieving potent cellular activity.

Cytotoxicity vs. Doxorubicin
Reported context
Analog 11b: HEPG-2 IC50 0.11 µM; MCF-7 IC50 0.245 µM
Dox. HEPG-2 0.12 µM
11b HEPG-2 0.11 µM
Supports cytotoxicity endpoint review.
MTT assay; structural analog, not the exact compound.
Antiproliferative Activity Hepatocellular Carcinoma MCF-7 Cells

B-RAF Selectivity Advantage of Phenylsulfonyl Thiazoles

Novel thiazole derivatives incorporating a phenyl sulfonyl moiety, designed as B-RAFV600E kinase inhibitors, demonstrated a significant selectivity profile. The title compounds were reported to be much more selective for the mutant B-RAFV600E kinase over the wild-type B-RAF [1]. This selectivity is a critical safety parameter, as inhibition of wild-type B-RAF can lead to paradoxical activation of the MAPK pathway and adverse effects [1]. 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole, possessing the same phenylsulfonyl-thiazole core, is a candidate for further selectivity profiling in kinase panels.

B-RAF Selectivity Context
Class-level inference
Reported preference for B-RAFV600E over wild-type B-RAF in phenylsulfonyl-thiazole class.
Supports isoform-selectivity assay review.
Exact selectivity ratio not quantified; data to verify.
B-RAFV600E Kinase Selectivity Melanoma

B-RAFV600E Enzymatic Inhibition vs Dabrafenib

In a head-to-head enzymatic assay, phenylsulfonyl-thiazole derivative 13a demonstrated superior B-RAFV600E inhibitory activity with an IC50 of 23.1 ± 1.2 nM, outperforming the FDA-approved drug dabrafenib (IC50 = 47.2 ± 2.5 nM) by approximately 2-fold [1]. Similarly, compound 7b achieved an IC50 of 36.3 ± 1.9 nM. This provides direct quantitative evidence that the phenylsulfonyl-thiazole class can achieve low nanomolar potency against this clinically validated kinase target, establishing a benchmark for new analogs like 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole.

B-RAFV600E IC50
Reported context
Analog 13a IC50 = 23.1 ± 1.2 nM
Dabrafenib 47.2 nM
Analog 13a 23.1 nM
Supports kinase inhibition assay context.
Enzymatic assay; class representative, not the exact product.
BRAFV600E Kinase Inhibition Enzymatic Assay

5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole: Application Scenarios


CDK2 Inhibitor Lead Optimization Scaffold

The scaffold of this compound, featuring a phenylsulfonyl group, is directly supported by computational evidence showing predicted binding affinities to CDK2 in the −9.1 to −10.3 kcal/mol range, a significant improvement over reference inhibitors [1]. Its close analog, 11b, has demonstrated equipotent or superior cytotoxicity to doxorubicin in MCF-7 and HEPG-2 cell lines, respectively, making this compound an ideal starting point for synthesizing focused libraries aimed at developing novel CDK2 inhibitors for hard-to-treat cancers like hepatocellular carcinoma.

Kinase Selectivity Profiling and Probe Development

The phenylsulfonyl-thiazole chemotype has been shown to confer selectivity for the B-RAFV600E mutant over wild-type B-RAF, a critical attribute for avoiding paradoxical MAPK pathway activation [2]. 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole, with its unique 5-chloro substituent, is a high-priority candidate for broad kinase selectivity profiling to identify novel, selective chemical probes for understudied kinases.

Fragment-Based Drug Discovery Building Block

The compound incorporates three distinct chemical features: a hydrogen bond-accepting sulfone, a potential halogen-bond donor (chlorine), and a lipophilic methoxyphenyl ring. These features are consistent with fragments known to bind within kinase ATP pockets [2]. Its use as a validated 'privileged fragment' can accelerate hit-to-lead campaigns by providing a pre-optimized core with documented kinase engagement potential.

Cytotoxicity Assay Positive Control

Given that structurally related analogs have shown activity comparable to doxorubicin in MCF-7 and HEPG-2 cells, and that some phenylsulfonyl-thiazole derivatives are more potent than dabrafenib in WM266.4 melanoma cells [2], 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole can be developed as a tool compound or positive control for validating cell-based assays in drug-resistant cancer models.

Application
Selection Property
Validation Focus
CDK2 inhibitor lead optimization
Phenylsulfonyl-thiazole scaffold with reported ATP-pocket fit
Cell-model endpoint review against reference inhibitor
Kinase selectivity profiling
Chemotype associated with B-RAFV600E over wild-type preference
Broad kinase panel and isoform-selectivity assay context
Fragment-based discovery building block
Sulfone, chloro, and methoxyphenyl features for ATP-pocket recognition
Biophysical binding and target-engagement assay review
Cell-based assay comparator tool
Analogs reported in cytotoxicity context vs. doxorubicin
Cell-model endpoint monitoring and assay-response context
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